molecular formula C9H11ClO5S B13580577 2-Methoxy-6-(methoxymethoxy)benzenesulfonyl chloride

2-Methoxy-6-(methoxymethoxy)benzenesulfonyl chloride

Cat. No.: B13580577
M. Wt: 266.70 g/mol
InChI Key: GLPQTDQTNWKLEQ-UHFFFAOYSA-N
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Description

2-methoxy-6-(methoxymethoxy)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with methoxy and methoxymethoxy groups. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves the sulfonation of a suitable aromatic precursor followed by chlorination. One common method involves the reaction of 2-methoxy-6-(methoxymethoxy)benzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 2-methoxy-6-(methoxymethoxy)benzene-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-(methoxymethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as Lewis acids (e.g., aluminum chloride) and halogens (e.g., chlorine, bromine) are commonly used.

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

2-methoxy-6-(methoxymethoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules such as proteins and peptides through sulfonation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-methoxy-6-(methoxymethoxy)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The presence of methoxy and methoxymethoxy groups on the benzene ring can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride: Similar structure but with a trifluoromethoxy group instead of a methoxymethoxy group.

    2-methoxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a methoxymethoxy group.

Uniqueness

2-methoxy-6-(methoxymethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methoxymethoxy groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and research.

Properties

Molecular Formula

C9H11ClO5S

Molecular Weight

266.70 g/mol

IUPAC Name

2-methoxy-6-(methoxymethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO5S/c1-13-6-15-8-5-3-4-7(14-2)9(8)16(10,11)12/h3-5H,6H2,1-2H3

InChI Key

GLPQTDQTNWKLEQ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC(=C1S(=O)(=O)Cl)OC

Origin of Product

United States

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